molecular formula C17H19O3P B4926357 ethyl 2-(diphenylphosphoryl)propanoate

ethyl 2-(diphenylphosphoryl)propanoate

Cat. No.: B4926357
M. Wt: 302.30 g/mol
InChI Key: FEJDPJNKKUROSE-UHFFFAOYSA-N
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Description

Ethyl 2-(diphenylphosphoryl)propanoate is an organophosphorus compound characterized by a propanoate ester backbone with a diphenylphosphoryl group at the β-position.

Properties

IUPAC Name

ethyl 2-diphenylphosphorylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O3P/c1-3-20-17(18)14(2)21(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJDPJNKKUROSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphorylpropanoate Esters

Ethyl 2-(Diethoxyphosphoryl)propanoate (Triethyl 2-Phosphonopropionate)

  • Structure : The phosphoryl group is substituted with two ethoxy groups instead of phenyl rings.
  • Key Properties :
    • Molecular Formula : C₉H₁₉O₅P (inferred from ).
    • Solubility : Likely higher polarity due to ethoxy groups, enhancing solubility in polar solvents compared to the diphenyl variant.
    • Applications : Used as a Wittig reagent intermediate or in Horner-Wadsworth-Emmons reactions due to its electron-donating ethoxy groups .

Ethyl 2-[Bis(2,2,2-Trifluoroethyl)phosphono]propionate

  • Structure : The phosphoryl group is substituted with two trifluoroethoxy groups.
  • Key Properties :
    • Molecular Formula : C₉H₁₃F₆O₅P (MW: 346.16 g/mol, ).
    • Electronic Effects : Trifluoroethoxy groups are strongly electron-withdrawing, increasing electrophilicity and resistance to hydrolysis.
    • Applications : Suitable for fluorinated compound synthesis or in environments requiring enhanced stability .

Ethyl 2-(Diphenylphosphoryl)propanoate

  • Structure : Bulky phenyl groups create significant steric hindrance and electron-rich environments.
  • Key Properties: Molecular Weight: Estimated ~340–360 g/mol (based on analogs). Reactivity: Steric bulk may slow reaction kinetics but improve selectivity in asymmetric catalysis. Applications: Potential use in chiral ligand design or as a phosphonate building block in drug discovery.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Phenyl, Phenyl C₁₇H₁₉O₃P ~340–360 Catalysis, pharmaceuticals
Ethyl 2-(diethoxyphosphoryl)propanoate Ethoxy, Ethoxy C₉H₁₉O₅P ~230 Wittig reactions, organic synthesis
Ethyl 2-[bis(trifluoroethyl)phosphono]propionate Trifluoroethoxy, Trifluoroethoxy C₉H₁₃F₆O₅P 346.16 Fluorinated intermediates, specialty chems

Comparison with Agrochemical Propanoate Esters

Several propanoate esters with phenoxy or heterocyclic substituents (e.g., fenoxaprop ethyl ester, quizalofop ethyl ester) are used as herbicides (). While structurally distinct from phosphorylpropanoates, these compounds highlight the versatility of the propanoate scaffold:

  • Fenoxaprop ethyl ester: Contains a chlorobenzoxazolyl-phenoxy group; targets grass weeds via ACCase inhibition .
  • Quizalofop ethyl ester: Features a chloro-quinoxalinyl group; selective post-emergence herbicide .
  • Key Contrast: Unlike phosphorylpropanoates, these agrochemicals rely on aromatic heterocycles for bioactivity rather than phosphorus-based electronic effects.

Q & A

Q. How can researchers detect and quantify trace impurities in synthesized batches of the compound?

  • Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-MS with selective ion monitoring (SIM). Develop a validated HPLC method using a C18 column and UV detection at 210–260 nm. Quantify impurities against certified reference standards. For chiral impurities, use chiral stationary phases in HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(diphenylphosphoryl)propanoate
Reactant of Route 2
ethyl 2-(diphenylphosphoryl)propanoate

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